molecular formula C22H20ClN3O B10994787 N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide

Cat. No.: B10994787
M. Wt: 377.9 g/mol
InChI Key: XELXKZJCZXSVKJ-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide is a synthetic compound featuring a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and an indole-acetamide moiety at the 1-position. The tetrahydrocarbazole scaffold is structurally analogous to natural carbazole alkaloids, which are known for diverse biological activities, including anticancer and anti-inflammatory effects . The chlorine substituent enhances lipophilicity and metabolic stability, while the indole-acetamide group may contribute to interactions with biological targets such as kinases or apoptosis regulators .

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C22H20ClN3O/c23-17-8-3-6-15-16-7-4-10-19(22(16)26-21(15)17)25-20(27)11-13-12-24-18-9-2-1-5-14(13)18/h1-3,5-6,8-9,12,19,24,26H,4,7,10-11H2,(H,25,27)

InChI Key

XELXKZJCZXSVKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Moiety: Starting from a suitable precursor, such as 8-chloro-1,2,3,4-tetrahydrocarbazole, through cyclization reactions.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the carbazole and indole moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide would depend on its specific biological target. Generally, compounds with carbazole and indole structures can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tetrahydrocarbazole Derivatives

  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Shares the tetrahydrocarbazole core but replaces the indole-acetamide with a phenylacetamide group linked via a carbonyl bridge.
  • N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide (): Features a methoxy group at the 6-position and a methyl-substituted indole. The methoxy group increases polarity compared to chlorine, influencing solubility and target binding .

Indole-Acetamide Derivatives

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (): Retains the indole-acetamide backbone but replaces the tetrahydrocarbazole with a substituted indole ring. The dual chloro/fluoro substituents enhance electrophilicity, which may affect reactivity and toxicity profiles .
  • KCH-1521 (): An N-acylurea derivative with an indole-ethylcarbamoyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound C₂₂H₂₁ClN₃O 386.88* ~4.3† 3 ~52†
N-(6-Methoxy-tetrahydrocarbazol-yl) analog () C₂₄H₂₅N₃O₂ 387.48 4.31 3 51.96
KCH-1521 () C₂₀H₁₈N₃O₄ 364.38 2.8‡ 3 78.9‡

*Calculated based on structural similarity to .
†Estimated using ’s data.
‡Predicted via computational tools.

Key Observations :

  • The methoxy-substituted analog () has nearly identical logP and polar surface area, indicating similar bioavailability.
  • KCH-1521’s lower logP (2.8) reflects its polar acylurea group, which may enhance solubility but reduce blood-brain barrier penetration .

Biological Activity

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a carbazole moiety and an indole-derived acetamide group. Its molecular formula is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2} with a molecular weight of approximately 398.89 g/mol. The structure contributes to its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It interacts with various receptors, modulating signaling pathways that can lead to therapeutic effects in conditions such as cancer and neurological disorders.
  • DNA/RNA Interaction : There is evidence suggesting that this compound may intercalate with nucleic acids, impacting gene expression and cellular function.

Biological Activities

The compound has been researched for several biological activities:

  • Antitumor Activity : Studies indicate that derivatives of carbazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, some derivatives have shown MIC values ranging from 0.37 to 0.96 µM against human carcinoma cell lines .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of carbazole derivatives. The compound may protect neuronal cells from glutamate-induced injury through antioxidative mechanisms .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For example, certain derivatives have shown potent activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

A comparison with similar compounds reveals unique characteristics that enhance its biological profile:

Compound NameStructural FeaturesUnique Characteristics
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amineLacks the indole moietyRetains carbazole core but lacks additional functionality
PicolinamideContains a picolinamide structureLacks the carbazole moiety
Indole derivativesVaries widely in structureOften lacks the carbazole core

Case Studies

Several studies have documented the synthesis and evaluation of N-substituted carbazoles:

  • Antiproliferative Activity : A study reported that specific derivatives inhibited cyclin-dependent kinases (CDKs), leading to reduced cell proliferation in cancer models .
  • Neuroprotective Activity : Another investigation highlighted a derivative's ability to protect HT22 neuronal cells from oxidative stress at concentrations as low as 3 µM .
  • Antimicrobial Testing : A series of aminocarbazole derivatives were tested against bacterial strains such as E. coli and S. aureus, demonstrating significant zones of inhibition .

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